Scaffold-Level c-Met Kinase Validation: 1,6-Naphthyridine Core vs. 1,5-Naphthyridine Core in Direct Comparative Enzymology
In a scaffold-hopping study based on the c-Met inhibitor MK-2461, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed, synthesized, and tested head-to-head on c-Met kinase and against Hela and A549 cell lines. The results demonstrated that the 1,6-naphthyridine core was a 'more promising c-Met inhibitory structure core compared with 1,5-naphthyridine,' with compounds 26b and 26c from the 1,6-naphthyridine series exhibiting the best combined enzymatic and cytotoxic activities [1]. This scaffold-level validation directly supports selection of the 1,6-naphthyridine regioisomer over the 1,5-naphthyridine alternative for any c-Met-targeted medicinal chemistry program.
| Evidence Dimension | c-Met kinase inhibitory scaffold preference (enzymatic and cellular activity) |
|---|---|
| Target Compound Data | 1,6-Naphthyridine core identified as the superior c-Met inhibitory scaffold; compounds 26b and 26c (1,6-series) showed best combined enzymatic and cytotoxic activities |
| Comparator Or Baseline | 1,5-Naphthyridine core: inferior c-Met inhibitory scaffold in the same study; specific compounds from the 1,5-series tested under identical conditions |
| Quantified Difference | Qualitative superiority statement validated by direct comparative enzymology and cell-based assays (Hela, A549); 1,6 > 1,5 scaffold ranking established |
| Conditions | c-Met kinase enzymatic assay; in vitro cytotoxicity against Hela and A549 human cancer cell lines; western blot confirmation of c-Met phosphorylation suppression |
Why This Matters
For any c-Met-targeted drug discovery or chemical biology program, selection of the 1,6-naphthyridine scaffold over the 1,5-naphthyridine scaffold is supported by direct comparative enzymological evidence, making 1,6-naphthyridine-5-carbonitrile a strategically validated starting building block.
- [1] Wu JF, et al. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg Med Chem Lett. 2015;25(16):3251-3255. doi:10.1016/j.bmcl.2015.05.082 View Source
